molecular formula C7H6N2O2S B2685040 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid CAS No. 1146290-43-8

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B2685040
CAS No.: 1146290-43-8
M. Wt: 182.2
InChI Key: YZIHYCUXUAYKKQ-UHFFFAOYSA-N
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Description

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N2O2S. It is characterized by a fused ring system consisting of a pyrrole and a thiazole ring, with a carboxylic acid functional group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
  • Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
  • 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Uniqueness

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group and carboxylic acid functional group can affect its interaction with biological targets and its overall chemical behavior .

Properties

IUPAC Name

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHYCUXUAYKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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